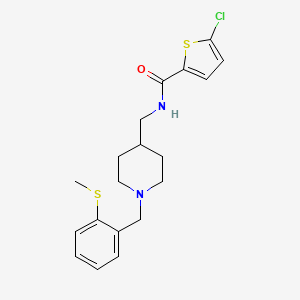

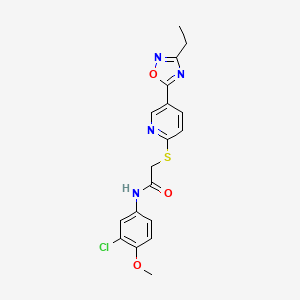

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

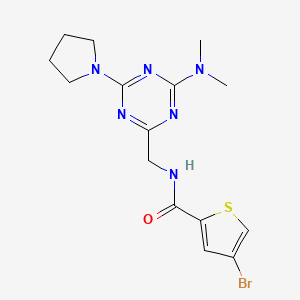

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of cyclopropane-containing amines. It is a chiral compound with two stereoisomers, (1R,2S) and (1S,2R). The (1R,2S) isomer is the active form and has been found to exhibit potential therapeutic effects in various scientific research applications.

Aplicaciones Científicas De Investigación

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a mild procedure that preserves enantiomeric purity. This methodology facilitates the synthesis of compounds with potential applications in the development of reuptake inhibitors, such as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of N-Substituted Derivatives

A sequential three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile, and various amines under microwave irradiation leads to the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. This method is notable for its operational simplicity and safety, making it suitable for fast small-scale synthesis for biomedical screening (Han et al., 2010).

Development of Conformationally Restricted Analogues

The cyclopropane ring is utilized to restrict the conformation of biologically active compounds, which is critical for improving activity and understanding bioactive conformations. For instance, conformationally restricted analogues of histamine have been synthesized to investigate their potential applications in medicinal chemistry (Kazuta et al., 2002).

Biocatalytic Synthesis Approaches

Biocatalytic methods have been explored for synthesizing key building blocks of therapeutically significant compounds, such as the anti-thrombotic agent ticagrelor. Employing ketoreductase, amidase, or lipase biocatalysts achieves high enantiomeric excess, demonstrating the potential of biocatalysis in precise and sustainable chemical synthesis (Hugentobler et al., 2016).

Propiedades

IUPAC Name |

(1R,2S)-2-(1-methylpiperidin-4-yl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNJSONSDGVEEK-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)[C@@H]2C[C@H]2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)

![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)